(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518503
InChI: InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m1./s1
SMILES: C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C11H14Cl3NO
Molecular Weight: 282.6 g/mol

(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13518503

Molecular Formula: C11H14Cl3NO

Molecular Weight: 282.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride -

Specification

Molecular Formula C11H14Cl3NO
Molecular Weight 282.6 g/mol
IUPAC Name (3R)-3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m1./s1
Standard InChI Key GGNMWLWPDGQZSC-HNCPQSOCSA-N
Isomeric SMILES C1CNC[C@@H]1OCC2=C(C=C(C=C2)Cl)Cl.Cl
SMILES C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 3-position by a 2,4-dichlorobenzyloxy group. The (R)-configuration at this chiral center confers stereochemical specificity, which is crucial for interactions with biological targets . The hydrochloride salt form enhances aqueous solubility, facilitating its use in synthetic workflows.

Table 1: Molecular Properties

PropertyValue
IUPAC Name(3R)-3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine hydrochloride
Molecular FormulaC11H14Cl3NO\text{C}_{11}\text{H}_{14}\text{Cl}_3\text{NO}
Molecular Weight282.6 g/mol
CAS Number1261234-83-6
Canonical SMILESC1CNC[C@@H]1OCC2=C(C=C(C=C2)Cl)Cl.Cl
PubChem CID60137419

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between pyrrolidine and 2,4-dichlorobenzyl chloride under basic conditions.

Procedure:

  • Reagents: Pyrrolidine, 2,4-dichlorobenzyl chloride, sodium hydroxide (NaOH) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3), tetrahydrofuran (THF).

  • Reaction:

    Pyrrolidine+2,4-Dichlorobenzyl chlorideNaOH/THF(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidineHClHydrochloride salt\text{Pyrrolidine} + \text{2,4-Dichlorobenzyl chloride} \xrightarrow{\text{NaOH/THF}} \text{(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
  • Workup: The crude product is purified via recrystallization or column chromatography, yielding the hydrochloride salt with >90% purity.

Industrial Optimization

To enhance scalability, continuous flow reactors are employed, offering advantages such as precise temperature control and reduced reaction times. A comparative analysis with similar compounds (e.g., (R)-3-(2-chlorophenoxy)-pyrrolidine hydrochloride) reveals that using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF can achieve yields up to 55% .

Table 2: Synthesis Parameters

ParameterLaboratory MethodIndustrial Method
CatalystNaOH or K2CO3\text{K}_2\text{CO}_3Continuous flow reactor
SolventTHFDMSO or DMF
Yield70–80%85–90%
Purity>90%>95%

Biological Activities and Mechanistic Insights

Anticancer Properties

Structural analogs inhibit kinases and cyclin-dependent kinases (CDKs), pivotal in cancer cell proliferation. For instance, pyrrolo[3,4-c]carbazole-1,3-diones exhibit IC50_{50} values <1 μM against breast cancer cell lines . While direct data for (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride are lacking, its similarity to these compounds suggests potential utility in oncology drug discovery.

Central Nervous System (CNS) Effects

The compound’s ability to cross the blood-brain barrier (BBB) is inferred from its logP value (~2.5), which balances lipophilicity and solubility. Patented analogs, such as (3,4-dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, show efficacy in modulating neurotransmitter systems, hinting at applications in neuropsychiatric disorders .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

This compound is a key precursor in synthesizing:

  • Kinase Inhibitors: Used in targeted cancer therapies.

  • Antidepressants: Structural motifs align with SSRIs (selective serotonin reuptake inhibitors) .

  • Antivirals: Pyrrolidine cores are prevalent in protease inhibitors .

Stereochemical Significance

The (R)-enantiomer’s configuration is critical for binding to chiral biological targets. For example, (R)-3-(2-chlorophenoxy)-pyrrolidine hydrochloride shows 10-fold higher affinity for serotonin receptors compared to its (S)-counterpart .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator